N*1*-(1-Benzyl-pyrrolidin-3-yl)-N*1*-methyl-ethane-1,2-diamine
Description
N¹-(1-Benzyl-pyrrolidin-3-yl)-N¹-methyl-ethane-1,2-diamine is a substituted ethylenediamine derivative featuring a benzyl-pyrrolidine moiety. Its structure comprises a pyrrolidine ring substituted with a benzyl group at the 1-position and a methyl group at the N¹-position of the ethylenediamine chain.
Properties
IUPAC Name |
N'-(1-benzylpyrrolidin-3-yl)-N'-methylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-16(10-8-15)14-7-9-17(12-14)11-13-5-3-2-4-6-13/h2-6,14H,7-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWURKPADSHUWHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)C1CCN(C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-Benzyl-pyrrolidin-3-yl)-N1-methyl-ethane-1,2-diamine typically involves the reaction of 1-benzylpyrrolidine with ethane-1,2-diamine under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed reaction conditions, such as temperature, pressure, and time, are crucial to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of N1-(1-Benzyl-pyrrolidin-3-yl)-N1-methyl-ethane-1,2-diamine may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
N1-(1-Benzyl-pyrrolidin-3-yl)-N1-methyl-ethane-1,2-diamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The benzyl group or other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N1-(1-Benzyl-pyrrolidin-3-yl)-N1-methyl-ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and protein binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-(1-Benzyl-pyrrolidin-3-yl)-N1-methyl-ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N¹-(1-Benzyl-pyrrolidin-3-yl)-N¹-methyl-ethane-1,2-diamine can be contextualized by comparing it to three categories of analogs:
Substituent Variations on the Pyrrolidine Nitrogen
Compounds with alternative substituents at the N¹-position exhibit distinct physicochemical and biological profiles:
Key Insight : The cyclopropyl and isopropyl analogs demonstrate higher molecular weights and lipophilicity compared to the methyl derivative, which could influence receptor binding affinity and solubility .
Substituent Variations on the Benzyl Group
Modifications to the benzyl ring significantly alter electronic properties and target interactions:
Key Insight : Electron-withdrawing groups (e.g., trifluoromethyl) improve metabolic stability but may reduce bioavailability, while methoxy groups enhance solubility .
Ring System Variations
Replacing pyrrolidine with piperidine or modifying ring substitution patterns impacts conformational flexibility:
Key Insight : Piperidine-based analogs exhibit greater conformational flexibility, which might enhance interaction with larger binding pockets .
Notes
Biological Relevance : Substituents like cyclopropyl and trifluoromethyl are linked to improved blood-brain barrier penetration and metabolic stability, making them valuable in CNS drug design .
Synthetic Challenges : Steric hindrance in isopropyl derivatives complicates synthesis, necessitating optimized catalytic conditions .
Data Gaps : Exact pharmacological data (e.g., IC₅₀, LogP) for the target compound are absent in the evidence, highlighting the need for further experimental studies.
Safety : Nitro-substituted analogs may pose toxicity risks due to reactive metabolite formation .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N¹-(1-Benzyl-pyrrolidin-3-yl)-N¹-methyl-ethane-1,2-diamine, and what key intermediates are involved?
- Methodology :
- Reduction reactions : Start with benzylated amines and reduce them using hydrogen gas in the presence of a platinum catalyst at elevated temperatures (e.g., 80–100°C) to form the pyrrolidine backbone .
- Cyclization strategies : Construct the pyrrolidin-3-yl core via cyclization of precursors (e.g., nitro compounds or cyanoacetamide derivatives) under basic conditions (e.g., piperidine in ethanol at 0–5°C) .
- Functionalization : Introduce the methyl and benzyl groups via alkylation or reductive amination, ensuring inert gas (N₂/Ar) environments to prevent oxidation .
Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?
- Methodology :
- NMR spectroscopy : Use ¹H/¹³C NMR to confirm the structure, focusing on signals for the benzyl group (δ 7.2–7.4 ppm aromatic protons) and pyrrolidine methyl groups (δ 2.1–2.5 ppm) .
- Gas chromatography (GC) : Employ GC with flame ionization detection (FID) to assess purity, using internal standards like benzophenone derivatives for calibration .
- X-ray crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding in dichloride complexes) .
Q. What safety protocols are critical when handling this compound and its intermediates?
- Methodology :
- PPE requirements : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in fume hoods due to volatility and amine odor .
- First aid measures : For accidental exposure, rinse skin with soap/water (P302 + P352) and seek medical attention if ingested (P301 + P310) .
- Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts in the synthesis of this compound?
- Methodology :
- Catalyst screening : Compare platinum, palladium, or Raney nickel catalysts in hydrogenation steps to minimize over-reduction .
- Solvent effects : Test polar aprotic solvents (e.g., DMF) versus ethanol to enhance solubility of intermediates and reduce side reactions .
- Temperature control : Use gradient heating (e.g., 0–5°C for cyclization, then room temperature for alkylation) to stabilize reactive intermediates .
Q. How can contradictory data in literature regarding synthesis routes be systematically resolved?
- Methodology :
- Reproducibility studies : Replicate reported methods (e.g., platinum-catalyzed reduction vs. cyclization-based synthesis ) under controlled conditions.
- Byproduct analysis : Use LC-MS to identify impurities (e.g., N-demethylated derivatives) and correlate with reaction variables (pH, catalyst loading) .
- Computational modeling : Apply density functional theory (DFT) to predict energetically favorable pathways and validate experimental outcomes .
Q. What computational approaches are suitable for predicting this compound’s bioactivity and binding interactions?
- Methodology :
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock, focusing on the pyrrolidine moiety’s conformational flexibility .
- QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP and polar surface area to predict anticancer or enzyme inhibition potential .
- MD simulations : Perform 100-ns molecular dynamics simulations in explicit solvent to assess stability of ligand-target complexes .
Data Contradiction Analysis Example
Issue : Conflicting reports on optimal catalysts for reductive steps.
- Resolution :
- Hypothesis : Platinum catalysts ( ) may favor selective reduction, while palladium could cause over-hydrogenation.
- Testing : Compare yields and purity (via GC ) using both catalysts under identical conditions.
- Outcome : Platinum may show higher selectivity (95% purity) vs. palladium (80% with byproducts), validating ’s methodology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
